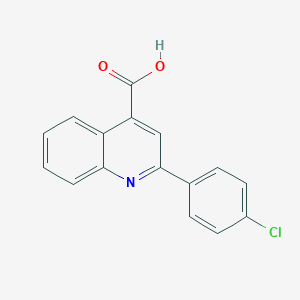

2-(4-Chlorophenyl)quinoline-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25670. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-chlorophenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO2/c17-11-7-5-10(6-8-11)15-9-13(16(19)20)12-3-1-2-4-14(12)18-15/h1-9H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEWYGPKBUSJTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10282375 | |

| Record name | 2-(4-chlorophenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5466-31-9 | |

| Record name | 5466-31-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-chlorophenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(P-CHLOROPHENYL)-QUINOLINE-4-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(4-Chlorophenyl)quinoline-4-carboxylic acid chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 2-(4-Chlorophenyl)quinoline-4-carboxylic acid

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of benzene and pyridine rings, represents a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and versatile substitution patterns have made it a cornerstone in the development of therapeutic agents for over a century.[1] Quinoline derivatives exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3] Within this important class of compounds, 2-aryl-quinoline-4-carboxylic acids have emerged as particularly valuable intermediates and pharmacophores. Their synthetic accessibility and the reactive handle provided by the carboxylic acid group allow for extensive structural modifications, crucial for optimizing drug-target interactions.

This guide provides a comprehensive technical overview of this compound, a key analogue in this series. We will delve into its synthesis, physicochemical and spectroscopic properties, chemical reactivity, and its significant role as a building block in the design of targeted therapeutics, particularly histone deacetylase (HDAC) inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this compound's chemical landscape.

PART 1: Synthesis and Mechanistic Insight

The most direct and widely employed method for synthesizing 2-aryl-quinoline-4-carboxylic acids is the Pfitzinger reaction .[4][5] This classic condensation reaction provides a robust and efficient route to the quinoline core from readily available starting materials.

The Pfitzinger Reaction: A Reliable Synthetic Strategy

The Pfitzinger reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group, such as an acetophenone, in the presence of a strong base.[5][6] The reaction proceeds through a cascade of steps including ring-opening, condensation, and cyclodehydration to yield the final quinoline-4-carboxylic acid product.

Reaction Mechanism:

-

Base-Catalyzed Ring Opening: The reaction initiates with the hydrolytic cleavage of the amide bond in isatin by a strong base (e.g., potassium hydroxide), opening the five-membered ring to form a potassium isatinate intermediate, a keto-acid salt.[4][5]

-

Condensation to Form Imine: The aniline moiety of the isatinate intermediate then undergoes condensation with the carbonyl group of 4-chloroacetophenone to form an imine (Schiff base).[6]

-

Tautomerization: The imine can then tautomerize to its more reactive enamine form.[5]

-

Intramolecular Cyclization & Dehydration: The enamine undergoes an intramolecular Claisen-like condensation, followed by a dehydration step, which results in the formation of the aromatic quinoline ring system.[4][6]

Caption: Workflow of the Pfitzinger reaction for synthesis.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from literature methods for Pfitzinger condensations.[5][7]

Materials:

-

Isatin

-

4-Chloroacetophenone

-

Potassium Hydroxide (KOH)

-

Ethanol (95%)

-

Hydrochloric Acid (HCl), concentrated

-

Ethyl Acetate (EtOAc) for crystallization

-

Deionized Water

Procedure:

-

Preparation of Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide (e.g., 10 g) in 95% ethanol (e.g., 30 mL) with stirring. Note: The dissolution is exothermic and should be handled with care.

-

Isatin Ring Opening: To the stirred KOH solution, add isatin (1.0 eq.). The mixture will typically change color. Continue stirring at room temperature for 30-45 minutes to ensure the complete formation of the potassium isatinate intermediate.

-

Addition of Carbonyl Compound: Add 4-chloroacetophenone (1.0 eq.) to the reaction mixture dropwise.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 12-24 hours.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Distill off the majority of the ethanol under reduced pressure.

-

Purification: Dissolve the residue in warm water. Acidify the aqueous solution carefully with concentrated HCl until the pH is acidic, leading to the precipitation of the crude product.

-

Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove inorganic salts.

-

Crystallization: Recrystallize the crude solid from a suitable solvent, such as ethyl acetate, to yield the pure this compound as a white or off-white solid.[7]

PART 2: Physicochemical and Spectroscopic Profile

A thorough characterization of the physicochemical and spectroscopic properties is essential for confirming the identity, purity, and structure of the synthesized compound.

Core Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₀ClNO₂ | [9] |

| Molecular Weight | 283.72 g/mol | [9] |

| Appearance | White to off-white solid | [7] |

| High-Resolution MS | [M+H]⁺ calculated: 284.04336 | [7] |

| High-Resolution MS | [M+H]⁺ found: 284.04630 | [7] |

Solubility: Based on its structure, the compound is expected to be poorly soluble in water and soluble in polar organic solvents such as DMSO, DMF, and alcohols, particularly upon heating. Its acidic nature allows for dissolution in aqueous base via salt formation.

Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural confirmation of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides key information about the aromatic protons on both the quinoline and chlorophenyl rings. The data below was recorded in DMSO-d₆.[7]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| 8.66 | d | 8.5 | 1H | Quinoline H-5 |

| 8.48 | s | - | 1H | Quinoline H-3 |

| 8.35 | d | 8.2 | 2H | Chlorophenyl H-2', H-6' |

| 8.18 | d | 8.4 | 1H | Quinoline H-8 |

| 7.88 | t | 7.6 | 1H | Quinoline H-7 |

| 7.73 | t | 7.6 | 1H | Quinoline H-6 |

| 7.64 | d | 8.2 | 2H | Chlorophenyl H-3', H-5' |

¹³C NMR Spectroscopy: While direct spectral data for the title compound is not readily published, predicted shifts and data from analogous structures suggest key resonances.[10][11] Expected signals would include those for the carboxylic acid carbonyl (~167 ppm), aromatic carbons (~118-155 ppm), with distinct signals for the carbon-bearing chlorine atom and the quaternary carbons of the quinoline ring.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands:

-

O-H Stretch: A broad band from ~2500-3300 cm⁻¹, characteristic of the carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp absorption around 1700 cm⁻¹, corresponding to the carbonyl of the carboxylic acid.[10]

-

C=N/C=C Stretch: Aromatic and quinoline ring stretching vibrations in the 1500-1600 cm⁻¹ region.

-

C-Cl Stretch: A signal in the fingerprint region, typically around 700-850 cm⁻¹.

PART 3: Chemical Reactivity and Role in Drug Design

The utility of this compound in drug development is largely due to the reactivity of its carboxylic acid moiety, which serves as a versatile anchor for further chemical elaboration.

Derivatization of the Carboxylic Acid

The carboxylic acid can be readily converted into a variety of functional groups, most commonly amides and esters. This transformation is typically the first step in incorporating the quinoline scaffold into a larger, more complex molecule, such as a potential drug candidate.[12][13]

-

Activation: The carboxylic acid is first activated to make it more susceptible to nucleophilic attack. A common method is conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[14]

-

Coupling: The activated acyl chloride is then reacted with a nucleophile (an amine or alcohol) to form the corresponding amide or ester. This is a crucial step for connecting the quinoline "cap" group to the linker portion of a pharmacophore.[12]

Caption: Key reactivity pathway for creating amide/ester derivatives.

Application as a "Cap" Group in HDAC Inhibitors

A prominent application of this molecule is in the design of Histone Deacetylase (HDAC) inhibitors, a class of anticancer agents.[7][12] The typical pharmacophore of an HDAC inhibitor consists of three parts:

-

Zinc-Binding Group (ZBG): Chelates the zinc ion in the enzyme's active site (e.g., hydroxamic acid).

-

Linker: A chain that connects the ZBG and the cap group, fitting into the channel of the active site.

-

Cap Group: A larger, often hydrophobic moiety that interacts with residues at the surface of the enzyme's active site, providing affinity and selectivity.[7]

This compound serves as an excellent precursor for the cap group. Its large, aromatic structure can form strong hydrophobic and π-stacking interactions with the protein surface, while the carboxylic acid provides the point of attachment to the linker.[12] Derivatives have shown promising selective inhibition of specific HDAC isoforms, such as HDAC3.[7][12]

Caption: Role of the title compound in an HDAC inhibitor design.

Conclusion

This compound is a synthetically accessible and highly versatile chemical entity. Its properties are well-defined by robust synthetic methodologies like the Pfitzinger reaction and can be confirmed through standard spectroscopic techniques. The true value of this compound lies in its role as a foundational building block in medicinal chemistry. The strategic placement of the 4-chlorophenyl group at the 2-position and the carboxylic acid at the 4-position creates a molecule primed for elaboration into complex and biologically active agents. Its successful incorporation into potent and selective HDAC inhibitors underscores its importance and potential for future drug discovery endeavors.

References

- Wikipedia. Pfitzinger reaction. [Link]

- Wikipedia. Doebner–Miller reaction. [Link]

- Pfitzinger Quinoline Synthesis. Name Reactions in Organic Synthesis. [Link]

- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

- SynArchive. Doebner-Miller Reaction. [Link]

- ACS Omega.

- ResearchGate. (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. [Link]

- Slideshare.

- JOCPR.

- Frontiers in Chemistry. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

- National Center for Biotechnology Information. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

- ResearchGate.

- DergiPark.

- Frontiers in Chemistry. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [Link]

- National Center for Biotechnology Information. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [Link]

- MDPI.

- Cherry. Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. [Link]

- National Center for Biotechnology Information. Crystal structures of 1-(4-chlorophenyl)-4-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid and 4-(4-methoxyphenyl). [Link]

- PubChemLite. 2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid (C17H12ClNO2). [Link]

- SpectraBase. 2-(4-Chlorophenyl)-4-quinolinecarboxylic acid, trimethylsilyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

- Thai Science. Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl)

- ACS Publications. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. [Link]

- Revues Scientifiques Marocaines.

- ResearchGate.

- PubChem. 2-(4-Bromophenyl)quinoline-4-carboxylic acid. [Link]

- National Center for Biotechnology Information.

- Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]

Sources

- 1. iipseries.org [iipseries.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives [mdpi.com]

- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. This compound | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. spectrabase.com [spectrabase.com]

- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. thaiscience.info [thaiscience.info]

An In-depth Technical Guide to 2-(4-Chlorophenyl)quinoline-4-carboxylic Acid

CAS Number: 5466-31-9

This technical guide provides a comprehensive overview of 2-(4-Chlorophenyl)quinoline-4-carboxylic acid, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. This document delves into its chemical identity, synthesis, physicochemical properties, and its emerging role as a modulator of key cellular enzymes, offering insights into its potential therapeutic applications.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold

The quinoline-4-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous synthetic compounds with a wide array of biological activities.[1] Its rigid, planar structure and versatile substitution patterns allow for the fine-tuning of pharmacological properties, leading to the development of potent and selective therapeutic agents. This compound, with its specific substitution, has emerged as a valuable probe and potential lead compound in the exploration of novel therapeutic targets.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

| Property | Value | Reference |

| CAS Number | 5466-31-9 | [2] |

| Molecular Formula | C₁₆H₁₀ClNO₂ | [2] |

| Molecular Weight | 283.71 g/mol | [2] |

| Appearance | White solid | [1] |

Analytical Characterization:

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and spectrometric techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.66 (d, J = 8.5 Hz, 1H), 8.48 (s, 1H), 8.35 (d, J = 8.2 Hz, 2H), 8.18 (d, J = 8.4 Hz, 1H), 7.88 (t, J = 7.6 Hz, 1H), 7.73 (t, J = 7.6 Hz, 1H), 7.64 (d, J = 8.2 Hz, 2H).[1] This spectrum reveals the characteristic aromatic proton signals of the quinoline and chlorophenyl rings.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₆H₁₀ClNO₂ [M+H]⁺: 284.04336; Found: 284.04630.[1] This provides an accurate mass measurement, confirming the elemental composition of the molecule. The fragmentation patterns of quinoline-4-carboxylic acids generally involve the loss of the carboxyl group.[3]

-

Synthesis of this compound

The synthesis of 2-substituted quinoline-4-carboxylic acids is well-established, with the Pfitzinger and Doebner reactions being two of the most common and versatile methods.

The Pfitzinger Reaction

The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids through the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[4][5]

Reaction Principle:

The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, leading to the formation of an isatinate intermediate. This intermediate then condenses with the carbonyl compound (in this case, 4-chloroacetophenone) to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid product.[6]

Experimental Protocol: Pfitzinger Synthesis [1][7]

-

Preparation of the Base Solution: In a round-bottom flask, dissolve isatin (1 equivalent) in a 33% aqueous potassium hydroxide solution.

-

Addition of the Carbonyl Compound: To the stirred solution, slowly add 4-chloroacetophenone (1.1 equivalents) dissolved in ethanol.

-

Reflux: Heat the reaction mixture to reflux (approximately 85°C) and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.

-

Acidification: Acidify the aqueous solution with a suitable acid (e.g., hydrochloric acid or acetic acid) to a pH of approximately 4-5 to precipitate the carboxylic acid.

-

Isolation and Purification: Collect the resulting solid by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethyl acetate to afford this compound as a white solid.[1]

Caption: Generalized workflow of the Pfitzinger reaction for the synthesis of this compound.

The Doebner Reaction

The Doebner reaction offers an alternative one-pot, three-component synthesis involving an aniline, an aldehyde, and pyruvic acid.[8]

Reaction Principle:

This reaction proceeds via the formation of an imine from the aniline and aldehyde, followed by the addition of the enolate of pyruvic acid. The resulting intermediate undergoes intramolecular cyclization and subsequent oxidation to yield the 2-substituted quinoline-4-carboxylic acid.[8]

Biological Activity and Applications in Drug Development

This compound and its derivatives have shown promise as inhibitors of key enzymes involved in cellular regulation and disease, particularly histone deacetylases (HDACs) and sirtuins (SIRTs).

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of histones and other proteins.[9] Their dysregulation is implicated in various cancers, making them attractive targets for therapeutic intervention.[10] The 2-phenylquinoline-4-carboxylic acid scaffold has been identified as a "cap" group in the design of novel HDAC inhibitors.[1][7] This structural motif interacts with the hydrophobic region at the entrance of the HDAC active site.[7]

Mechanism of Action:

While this compound itself may exhibit some inhibitory activity, it primarily serves as a foundational structure for more potent inhibitors.[10] These inhibitors typically feature a zinc-binding group (ZBG), such as a hydroxamic acid, connected to the quinoline scaffold via a linker.[1][7] The quinoline "cap" orients the molecule within the active site, allowing the ZBG to chelate the catalytic zinc ion, thereby inhibiting the enzyme's deacetylase activity.[9]

Experimental Protocol: In Vitro HDAC Activity Assay [11][12][13][14][15]

This protocol outlines a general fluorometric assay to determine the inhibitory potential of compounds against HDACs.

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., Tris-based buffer at physiological pH).

-

Dilute the HDAC enzyme (e.g., HeLa nuclear extract or a recombinant human HDAC isozyme) in the assay buffer.

-

Prepare a solution of a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Prepare a developer solution containing a protease (e.g., trypsin) and a known HDAC inhibitor (e.g., Trichostatin A) to stop the reaction.

-

-

Assay Procedure (96-well plate format):

-

Compound Addition: Add serial dilutions of this compound or its derivatives to the wells. Include wells for a positive control (enzyme, no inhibitor) and a negative control (no enzyme).

-

Enzyme Addition: Add the diluted HDAC enzyme to all wells except the negative control.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow for compound-enzyme interaction.

-

Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination and Development: Add the developer solution to stop the deacetylation reaction and initiate the release of the fluorophore from the deacetylated substrate.

-

Fluorescence Reading: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Caption: Experimental workflow for an in vitro HDAC inhibitor screening assay.

Sirtuin (SIRT3) Inhibition

Sirtuins are a class of NAD⁺-dependent deacetylases that are critical regulators of metabolism, aging, and cancer.[16] SIRT3, located in the mitochondria, has emerged as a particularly interesting target. Derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been identified as potent and selective inhibitors of SIRT3.[17][18]

Mechanism of Action:

Molecular docking studies suggest that the quinoline scaffold of these inhibitors occupies a hydrophobic pocket at the opening of the SIRT3 active site.[16] This specific binding pattern is thought to contribute to their selectivity over other sirtuin isoforms like SIRT1 and SIRT2.[16] By blocking the active site, these compounds prevent the deacetylation of SIRT3's downstream targets, thereby modulating mitochondrial function.

Experimental Protocol: In Vitro SIRT3 Activity Assay [19]

This protocol describes a general fluorometric assay for screening SIRT3 inhibitors.

-

Reagent Preparation:

-

Prepare an assay buffer.

-

Dilute recombinant human SIRT3 enzyme in the assay buffer.

-

Prepare a solution of a fluorogenic sirtuin substrate (e.g., an acetylated peptide with a fluorescent reporter).

-

Prepare a solution of the co-substrate, NAD⁺.

-

Prepare a developer solution.

-

-

Assay Procedure (96-well plate format):

-

Compound and Enzyme Addition: Add the test compound and diluted SIRT3 enzyme to the wells.

-

Pre-incubation: Incubate for 5-10 minutes at 37°C.

-

Reaction Initiation: Add a solution containing both NAD⁺ and the fluorogenic substrate to start the reaction.

-

Incubation: Incubate for 30-60 minutes at 37°C.

-

Development: Add the developer solution to cleave the deacetylated substrate and release the fluorophore.

-

Fluorescence Reading: Measure the fluorescence intensity.

-

-

Data Analysis: Determine the IC₅₀ values as described for the HDAC assay.

Conclusion and Future Perspectives

This compound is a valuable chemical entity with a well-defined synthesis and interesting biological activities. Its utility as a scaffold for the development of potent and selective HDAC and SIRT3 inhibitors highlights its importance in modern drug discovery. Further derivatization and optimization of this core structure, guided by a deeper understanding of its interactions with biological targets, hold significant promise for the development of novel therapeutics for cancer and other diseases. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their scientific endeavors.

References

- Measuring Histone Deacetylase Inhibition in the Brain. PubMed Central.

- Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega.

- Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors. Promega.

- Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. Cherry.

- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC - NIH.

- Application Note: Synthesis of 2-Phenylquinoline-4-Carboxylic Acid via the Doebner Reaction. Benchchem.

- Doebner–Miller reaction. Wikipedia.

- HDAC Cell-Based Assay Kit. Bio-Techne.

- HDAC Activity Assay Kit | 566328. Merck.

- Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry - ACS Publications.

- Doebner-Miller Reaction. SynArchive.

- Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PMC - NIH.

- Pfitzinger reaction. Wikipedia.

- Pfitzinger Quinoline Synthesis. Cambridge University Press.

- 2-(4-Chlorophenyl)-4-quinolinecarboxylic acid, trimethylsilyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- 4-quinolinecarboxylic acid, 2-(4-chlorophenyl)-8-methyl-, 2-(4-chloro-3-nitrophenyl)-2-oxoethyl ester - Optional[1H NMR] - Spectrum. SpectraBase.

- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers.

- Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.

- A Technical Guide to the Pan-Sirtuin Inhibitory Profile of a Selective SIRT2 Inhibitor. Benchchem.

- Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Benchchem.

- Design of 2-substituted phenylquinoline-4-carboxylic acid bearing HDAC inhibitors.

- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers.

- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers.

- Mitochondria-targeted inhibitors of the human SIRT3 lysine deacetylase. PMC - NIH.

- Application Notes: Synthesis of Quinoline-4-Carboxylic Acid via Pfitzinger Condens

- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines.

- Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. PubMed Central.

- Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI.

- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PMC - NIH.

- A Mitochondria-Targeting SIRT3 Inhibitor with Activity against Diffuse Large B Cell Lymphoma. Journal of Medicinal Chemistry - ACS Publications.

- Virtual Screening Combined with Enzymatic Assays to Guide the Discovery of Novel SIRT2 Inhibitors. MDPI.

- SIRT3 Activation a Promise in Drug Development? New Insights into SIRT3 Biology and Its Implications on the Drug Discovery Process. Journal of Medicinal Chemistry - ACS Publications.

- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed.

- Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides | Request PDF. ResearchGate.

Sources

- 1. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(P-CHLOROPHENYL)-QUINOLINE-4-CARBOXYLIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. chempap.org [chempap.org]

- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]

- 13. resources.bio-techne.com [resources.bio-techne.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. content.abcam.com [content.abcam.com]

- 16. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 18. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Biological Activity of 2-(4-Chlorophenyl)quinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Within this vast chemical space, 2-aryl-quinoline-4-carboxylic acids have emerged as a particularly promising class of compounds. This technical guide provides a comprehensive overview of the biological activities of a specific analogue, 2-(4-Chlorophenyl)quinoline-4-carboxylic acid, and its closely related derivatives. We will delve into its multifaceted pharmacological profile, exploring its anti-inflammatory, anticancer, and antimicrobial properties. The underlying mechanisms of action, including enzyme and pathway inhibition, will be detailed. Furthermore, this guide will present established experimental protocols for evaluating these biological activities, offering a practical resource for researchers in the field of drug discovery and development.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry. Its rigid, planar structure and the presence of a nitrogen atom provide a versatile platform for designing molecules that can interact with a wide array of biological targets. Historically, quinoline derivatives have been instrumental in the fight against malaria, with quinine and chloroquine being prime examples. In modern drug discovery, the quinoline nucleus is found in drugs with diverse therapeutic applications, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents[1].

The 2-aryl-quinoline-4-carboxylic acid moiety, in particular, has garnered significant attention. The presence of the carboxylic acid group at the 4-position and an aryl substituent at the 2-position allows for fine-tuning of the molecule's physicochemical properties and biological activity. The specific compound of focus, this compound, incorporates a chloro-substituted phenyl ring, a common feature in many bioactive molecules that can influence binding affinity and metabolic stability.

Key Biological Activities

Derivatives of 2-phenylquinoline-4-carboxylic acid have demonstrated a remarkable range of biological activities. While research on the specific 2-(4-chlorophenyl) analogue is often embedded within studies of the broader class, the collective evidence points towards significant potential in several therapeutic areas.

Anti-inflammatory Activity

Quinoline-based compounds are recognized for their anti-inflammatory properties[2][3]. The mechanism often involves the modulation of key inflammatory pathways. Derivatives of quinoline-4-carboxylic acid have been shown to exert anti-inflammatory effects comparable to classical non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin[4][5].

A primary mechanism underlying the anti-inflammatory effects of many quinoline derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. Inhibition of NF-κB activation can therefore potently suppress the inflammatory response[6][7]. Some quinoline derivatives have also been found to inhibit cyclooxygenase (COX) enzymes, which are key players in the synthesis of prostaglandins, important mediators of inflammation[2][8][9].

Anticancer Activity

The cytotoxic potential of 2-aryl-quinoline-4-carboxylic acid derivatives against various cancer cell lines has been extensively investigated[4][5][10]. These compounds can induce cancer cell death through multiple mechanisms, including the induction of apoptosis and cell cycle arrest[11][12][13].

Several specific molecular targets have been identified for this class of compounds. For instance, certain derivatives have been shown to be potent inhibitors of histone deacetylases (HDACs)[14][15]. HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes. Other targets include critical cell cycle regulators like Aurora kinases and sirtuins (SIRT3)[11][13][16][17][18]. The ability to target multiple pathways involved in cancer progression makes these compounds attractive candidates for further development.

Antimicrobial Activity

The quinoline scaffold is famously associated with antimicrobial activity, and 2-aryl-quinoline-4-carboxylic acid derivatives are no exception. These compounds have demonstrated activity against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria[19][20][21][22][23][24]. The presence of the aryl group at the C-2 position appears to be important for their antibacterial efficacy[23]. The precise mechanism of antimicrobial action can vary, but may involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.

Mechanisms of Action: A Deeper Dive

The diverse biological activities of this compound and its analogues stem from their ability to interact with various molecular targets. The following sections explore some of the key mechanisms in more detail.

Inhibition of Inflammatory Pathways

As mentioned, the inhibition of the NF-κB pathway is a significant contributor to the anti-inflammatory effects of these compounds. The canonical NF-κB pathway is a central regulator of inflammation.

Figure 1: Simplified schematic of the NF-κB signaling pathway and the inhibitory action of this compound.

Enzyme Inhibition in Cancer

The anticancer activity of these quinoline derivatives is often linked to their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation.

Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors can induce the re-expression of silenced tumor suppressor genes.

Kinase Inhibition: Kinases are key regulators of cellular signaling pathways. Certain 2-aryl-quinoline-4-carboxylic acid derivatives have been shown to inhibit kinases like Aurora A, which is involved in mitotic progression[11][13].

Experimental Protocols for Biological Evaluation

To aid researchers in the investigation of this compound and related compounds, this section provides detailed, step-by-step methodologies for key experiments.

In Vitro Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in LPS-stimulated Macrophages

This assay is a common method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent

-

This compound

-

Indomethacin (positive control)

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound or indomethacin for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

-

Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Figure 2: Workflow for the in vitro nitric oxide (NO) production assay.

In Vitro Anticancer Activity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Doxorubicin or Cisplatin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of this compound or a positive control for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity Assay: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound

-

Standard antibiotic (e.g., Ciprofloxacin)

-

96-well microtiter plates

Procedure:

-

Compound Dilution: Prepare serial dilutions of this compound in MHB in a 96-well plate.

-

Bacterial Inoculum: Prepare a standardized bacterial inoculum and add it to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation

For clarity and ease of comparison, quantitative data from biological assays should be summarized in tables.

Table 1: Example of IC₅₀ Values for Anticancer Activity

| Compound | Cell Line | IC₅₀ (µM) |

| This compound | HeLa | Data |

| This compound | MCF-7 | Data |

| Doxorubicin (Positive Control) | HeLa | Data |

| Doxorubicin (Positive Control) | MCF-7 | Data |

Table 2: Example of MIC Values for Antimicrobial Activity

| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) |

| This compound | Data | Data |

| Ciprofloxacin (Positive Control) | Data | Data |

Conclusion and Future Directions

This compound and its derivatives represent a versatile and promising class of bioactive molecules. Their demonstrated anti-inflammatory, anticancer, and antimicrobial activities, coupled with their amenability to chemical modification, make them attractive candidates for further drug discovery efforts. Future research should focus on elucidating the precise molecular targets and mechanisms of action for specific derivatives, as well as optimizing their pharmacokinetic and pharmacodynamic properties to enhance their therapeutic potential. The experimental protocols outlined in this guide provide a solid foundation for researchers to explore the rich pharmacology of this important chemical scaffold.

References

- Al-Ostoot, F. H., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(11), 3372. [Link]

- ResearchGate. (n.d.).

- Grover, G., et al. (2015). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current Medicinal Chemistry, 22(13), 1591-1601. [Link]

- Fioravanti, R., et al. (2010). Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 18(14), 5148-5156. [Link]

- Černochová, J., et al. (1998). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica, 43(6), 635-639. [Link]

- Kumar, A., et al. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Medicinal Chemistry, 12(4), 365-373. [Link]

- ResearchGate. (n.d.).

- Al-Soud, Y. A., et al. (2008). Synthesis, antiviral and cytotoxic investigations of 2-(4-chlorophenyl)-3-substituted quinazolin-4(3H) ones. Archiv der Pharmazie, 341(6), 387-393. [Link]

- Yüksek, H., et al. (2021). The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. Journal of Molecular Structure, 1230, 129881. [Link]

- Zhang, X., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 936113. [Link]

- Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)

- Thai Science. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl)

- da Silva, M. F., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(11), 115511. [Link]

- Wang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 880067. [Link]

- ResearchGate. (2017).

- University of Strathclyde. (2022). 2-(3-Bromophenyl)

- National Institutes of Health. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [Link]

- Baragaña, B., et al. (2019). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 62(1), 344-362. [Link]

- Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

- ResearchGate. (2025).

- Al-Sanea, M. M., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 18, 5109-5127. [Link]

- National Institutes of Health. (n.d.).

- Al-Rashood, S. T., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 17(14), 5059-5067. [Link]

- ResearchGate. (n.d.).

- MDPI. (n.d.).

- MDPI. (2024).

- MDPI. (n.d.). Development of (4-Phenylamino)

- PubMed. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors [mdpi.com]

- 8. Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 14. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 16. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 17. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. thaiscience.info [thaiscience.info]

- 22. researchgate.net [researchgate.net]

- 23. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Mechanism of Action of 2-(4-Chlorophenyl)quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 2-(4-chlorophenyl)quinoline-4-carboxylic acid, a member of the 2-aryl-quinoline-4-carboxylic acid class of compounds. Drawing upon extensive structure-activity relationship (SAR) studies of this chemical scaffold, this document elucidates the primary molecular target and the subsequent cellular and physiological consequences of its inhibition. The core mechanism is identified as the potent inhibition of human dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This guide will detail the enzymatic function of DHODH, the molecular basis of its inhibition by quinoline-4-carboxylic acid derivatives, and the downstream effects that manifest as antiproliferative, antiviral, and anti-inflammatory activities. Furthermore, this document provides detailed experimental protocols for assessing the biological activity of this compound and its analogs, offering a practical resource for researchers in the field.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold

The quinoline-4-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities.[1] The 2-aryl substituted derivatives, in particular, have emerged as a promising class of compounds with significant potential in oncology, immunology, and virology.[2][3] This guide focuses specifically on this compound, providing a detailed exploration of its molecular mechanism of action. While this specific compound has been synthesized and evaluated for other potential biological activities, its structural similarity to potent inhibitors of dihydroorotate dehydrogenase (DHODH) strongly points to this enzyme as its primary target.[2][4]

The Primary Molecular Target: Dihydroorotate Dehydrogenase (DHODH)

The central mechanism of action of this compound and its analogs is the inhibition of the mitochondrial enzyme Dihydroorotate Dehydrogenase (DHODH).[2][5]

Function and Significance of DHODH

DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of nucleotides required for DNA and RNA replication.[6] This pathway is crucial for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes.[6] DHODH catalyzes the oxidation of dihydroorotate to orotate, a key step in the production of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides.[7] By inhibiting DHODH, the proliferation of these rapidly dividing cells can be effectively halted, making it a compelling target for the development of anticancer, anti-inflammatory, and immunosuppressive drugs.[6][8]

Molecular Basis of DHODH Inhibition

Derivatives of quinoline-4-carboxylic acid are well-established as inhibitors of DHODH.[9] These compounds act as competitive inhibitors with respect to the co-substrate ubiquinone, binding to a hydrophobic channel on the enzyme near the flavin mononucleotide (FMN) cofactor.[2] Structure-activity relationship studies of 2-aryl-quinoline-4-carboxylic acids have demonstrated that the quinoline-4-carboxylic acid moiety is a key pharmacophore for potent DHODH inhibition.[2][10] The 2-aryl substituent, in this case, the 4-chlorophenyl group, occupies a hydrophobic pocket within the enzyme's active site, contributing to the high-affinity binding.[2]

While a co-crystal structure of this compound with human DHODH is not publicly available, the binding mode can be inferred from the structures of closely related analogs.[2][3]

Downstream Cellular and Physiological Consequences

The inhibition of DHODH by this compound leads to a depletion of the intracellular pyrimidine pool, which in turn triggers a cascade of downstream effects.

Antiproliferative Activity

By depriving rapidly dividing cells of the necessary building blocks for DNA and RNA synthesis, DHODH inhibitors, including the quinoline-4-carboxylic acid class, exhibit potent antiproliferative activity against a broad range of cancer cell lines.[2][11] This cytostatic effect is often characterized by cell cycle arrest, primarily in the S-phase, and the induction of apoptosis.[6][11]

Table 1: Representative Antiproliferative Activity of 2-Aryl-Quinoline-4-Carboxylic Acid Analogs

| Compound Reference | Cell Line | IC50 (µM) |

| Analog 41[2] | HCT-116 (Colon) | Data not provided |

| Analog 43[2] | HCT-116 (Colon) | Data not provided |

| Analog 41[2] | MIA PaCa-2 (Pancreas) | Data not provided |

| Analog 43[2] | MIA PaCa-2 (Pancreas) | Data not provided |

| Compound D28 (derivative)[4] | K562 (Leukemia) | ~2 µM (inhibition) |

Note: While a specific IC50 value for this compound is not available in the cited literature for antiproliferative activity directly linked to DHODH inhibition, the data for its analogs demonstrates the potent anticancer potential of this compound class.

Antiviral Activity

Viruses are heavily reliant on the host cell's machinery for their replication, including the de novo pyrimidine biosynthesis pathway.[3][12] By inhibiting DHODH, this compound can effectively starve viruses of the necessary nucleotides for viral genome replication, leading to a potent broad-spectrum antiviral effect against a variety of RNA and DNA viruses.[3][12][13]

Anti-inflammatory and Immunomodulatory Effects

The proliferation of activated T and B lymphocytes is a hallmark of many autoimmune and inflammatory diseases.[8][14] As these immune cells have a high demand for pyrimidines, DHODH inhibition can effectively suppress their proliferation and function.[14] This leads to a reduction in the production of pro-inflammatory cytokines and an overall immunomodulatory effect, which is the basis for the clinical use of DHODH inhibitors like leflunomide and teriflunomide in the treatment of rheumatoid arthritis and multiple sclerosis.[8][12]

Alternative/Secondary Mechanisms of Action

While the primary mechanism of action of this compound is strongly suggested to be DHODH inhibition, it is important to consider other potential biological activities. A study has reported the synthesis of this specific compound and its evaluation as a histone deacetylase (HDAC) inhibitor, where it demonstrated some antiproliferative activity.[4] This suggests that at certain concentrations, this compound may exert its effects through multiple mechanisms, or that its activity profile may be cell-type dependent. However, the extensive body of evidence for the potent DHODH inhibitory activity of the 2-aryl-quinoline-4-carboxylic acid scaffold points to this as the predominant mechanism.

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, this section provides detailed protocols for key in vitro assays.

DHODH Enzyme Inhibition Assay (DCIP-Based)

This spectrophotometric assay measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH. The decrease in absorbance at 600 nm is proportional to DHODH activity.

Materials:

-

Recombinant human DHODH

-

Dihydroorotate (DHO)

-

Decylubiquinone

-

2,6-dichloroindophenol (DCIP)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add 2 µL of the test compound at various concentrations (typically in a serial dilution). Include a DMSO-only control.

-

Add 178 µL of DHODH enzyme solution (pre-diluted in assay buffer) to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Prepare a reaction mixture containing DHO, decylubiquinone, and DCIP in assay buffer.

-

Initiate the reaction by adding 20 µL of the reaction mixture to each well.

-

Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.

-

Calculate the initial reaction velocity (rate of absorbance change) for each concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for the DHODH enzymatic inhibition assay.

Cell Proliferation Assay (MTT/WST-1)

This colorimetric assay measures the metabolic activity of viable cells and is a common method for assessing the antiproliferative effects of a compound.

Materials:

-

Cancer cell line of interest (e.g., HCT-116, A549)

-

Complete cell culture medium

-

This compound

-

MTT or WST-1 reagent

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: General workflow for a cell proliferation assay.

Conclusion and Future Directions

Future research should focus on determining the precise inhibitory potency of this compound against human DHODH and obtaining a co-crystal structure to elucidate its specific binding interactions. Furthermore, comprehensive in vivo studies are warranted to evaluate its efficacy and pharmacokinetic properties in relevant disease models. The potential for dual DHODH and HDAC inhibition also presents an intriguing avenue for further investigation, which could lead to the development of novel therapeutics with a unique and advantageous pharmacological profile.

References

- A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses. (n.d.). National Center for Biotechnology Information.

- Patsnap Synapse. (2024, June 21). What are DHODH inhibitors and how do they work?

- What are DHODH inhibitors and how do you quickly get the latest development progress? (2023, November 23). Patsnap Synapse.

- National Cancer Institute. (n.d.). Definition of DHODH inhibitor RP7214. NCI Drug Dictionary.

- Leban, J., & Vitt, D. (2011). Human dihydroorotate dehydrogenase inhibitors, a novel approach for the treatment of autoimmune and inflammatory diseases. Arzneimittelforschung, 61(1), 66–72.

- Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(13), 5162–5186.

- Liu, C., et al. (2013). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. ACS Medicinal Chemistry Letters, 4(6), 517–521.

- Marschall, M., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemMedChem, 16(15), 2419–2427.

- Liu, C., et al. (2013). SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity. ACS Medicinal Chemistry Letters, 4(6), 517-521.

- Physical Chemistry Research. (2022). Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and its Potential Anti-SARS-CoV-2 Activity Through Pharmacophore Modeling, Multidimensional QSAR, ADME, and Docking Studies.

- Physical Chemistry Research. (2022). Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and its Potential Anti-SARS-CoV-2 Activity Through Pharmacophore Modeling, Multidimensional QSAR, ADME, and Docking Studies.

- Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. (n.d.). Cherry.

- Liu, C., et al. (2013). SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity. ACS Medicinal Chemistry Letters, 4(6), 517-521.

- Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(13), 5162–5186.

- Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(13), 5162–5186.

- Physical Chemistry Research. (2022). Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and its Potential Anti-SARS-CoV-2 Activity Through Pharmacophore Modeling, Multidimensional QSAR, ADME, and Docking Studies.

- Al-Ostoot, F. H., et al. (2022).

- Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. (2025, September 20). MDPI.

- Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225.

- Kamal, A., et al. (2015). Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents. Bioorganic & Medicinal Chemistry Letters, 25(4), 850-855.

- Wang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 880067.

- Li, X., et al. (2014).

- Vasava, D. J., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.

- Wang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 880067.

- Guichard, N., et al. (2017). Antineoplastic drugs and their analysis: a state of the art review. Analyst, 142(14), 2273-2321.

- Vares, G., et al. (2020). Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. PLoS ONE, 15(11), e0241479.

- Moffatt, B. A., & Ashihara, H. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. The Arabidopsis Book, 1, e0018.

- O'uchi, T., et al. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 83(15), 8049–8057.

Sources

- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facebook [cancer.gov]

- 7. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human dihydroorotate dehydrogenase inhibitors, a novel approach for the treatment of autoimmune and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 13. Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and its Potential Anti-SARS-CoV-2 Activity Through Pharmacophore Modeling, Multidimensional QSAR, ADME, and Docking Studies [physchemres.org]

- 14. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

Discovery of quinoline-4-carboxylic acid derivatives

An In-Depth Technical Guide to the Discovery of Quinoline-4-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in compounds with a wide spectrum of biological activities.[1][2] First identified in coal tar in the 19th century, the quinoline ring system has since become a focal point of intensive synthetic and pharmacological research.[2] This guide provides a comprehensive exploration of the discovery and development of quinoline-4-carboxylic acid derivatives, from foundational synthetic methodologies to their mechanisms of action in key therapeutic areas. We will delve into the causality behind experimental choices in classical syntheses, analyze structure-activity relationships, and provide detailed, self-validating protocols for both synthesis and biological evaluation, offering field-proven insights for professionals in drug discovery.

Foundational Synthetic Strategies: The Art of Building the Core Scaffold

The therapeutic potential of quinoline-4-carboxylic acids is unlocked through chemical synthesis, which allows for the precise installation of functional groups to modulate pharmacological properties. Several classical name reactions have been fundamental to accessing this scaffold, each with distinct advantages and mechanistic nuances that a medicinal chemist must consider.[2][3]

The Pfitzinger Reaction: A Versatile Route from Isatin

The Pfitzinger (or Pfitzinger-Borsche) reaction is a powerful method for producing substituted quinoline-4-carboxylic acids.[4][5] It involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[2][6] This reaction is a mainstay for generating diverse analogs due to the commercial availability of a wide variety of isatins and carbonyl compounds.[7]

Causality in Mechanism: The choice of a strong base (e.g., potassium hydroxide) is critical. Its primary role is not merely as a catalyst but as a reactant that initiates the entire sequence by hydrolyzing the amide bond within the isatin ring.[4][6] This ring-opening is the committed step, forming a keto-acid intermediate that is poised for reaction. The subsequent condensation with the carbonyl compound to form an imine, followed by an intramolecular cyclization and dehydration, leads to the aromatic quinoline product.[6]

Caption: The Pfitzinger reaction workflow.

The Doebner Reaction: A Three-Component Assembly

The Doebner reaction offers a convergent approach, synthesizing quinoline-4-carboxylic acid derivatives from the reaction of an aniline, an aldehyde, and pyruvic acid.[2][3] This three-component strategy is highly valuable for building molecular diversity, as three separate inputs can be varied.

Causality in Mechanism: The reaction typically proceeds under acidic catalysis.[8] The aniline first condenses with the aldehyde to form a Schiff base. Simultaneously, pyruvic acid can enolize. The key step is a subsequent condensation involving these species, followed by cyclization and oxidation to yield the final quinoline ring. The choice of solvent and catalyst can influence yields, especially when using electron-deficient anilines, which may require modified conditions to overcome their lower nucleophilicity.[9]

Caption: The Doebner three-component reaction pathway.

The Combes and Conrad-Limpach Syntheses

Other classical methods, while not always directly yielding the 4-carboxylic acid moiety, are crucial for accessing the broader quinoline scaffold.

-

Combes Quinoline Synthesis: This method condenses an aniline with a β-diketone under acidic conditions.[10][11][12] It is particularly useful for preparing 2,4-substituted quinolines.[11]

-

Conrad-Limpach Synthesis: This reaction involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines.[13][14] The 4-hydroxyquinoline product exists in tautomeric equilibrium with the 4-quinolone form.[13] The reaction conditions (kinetic vs. thermodynamic control) are critical for determining the final product regiochemistry.[15]

Therapeutic Applications & Mechanisms of Action

The functional versatility of the quinoline-4-carboxylic acid scaffold allows it to interact with a multitude of biological targets, leading to its development in various therapeutic areas.[1][9]

Anticancer Activity

Derivatives have shown significant potential as anticancer agents through several mechanisms.[1]

-

Inhibition of Dihydroorotate Dehydrogenase (DHODH): A key mechanism is the inhibition of DHODH, the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[16][17] Cancer cells, with their high proliferative rate, are heavily reliant on this pathway for the synthesis of DNA and RNA precursors.[18] By blocking DHODH, these compounds deplete the pyrimidine pool, leading to cell growth arrest.[18] The drug Brequinar Sodium is a well-studied example of a quinoline-4-carboxylic acid that functions as a potent DHODH inhibitor.[17]

Caption: Inhibition of DHODH in the pyrimidine synthesis pathway.

-

Histone Deacetylase (HDAC) Inhibition: More recent research has repurposed the 2-phenylquinoline-4-carboxylic acid structure as a "cap" moiety in HDAC inhibitors.[16][19] This has led to the discovery of isoform-selective HDAC inhibitors, which can modulate gene expression and induce apoptosis in cancer cells.[19]

Antimicrobial and Antimalarial Activity

-

Antibacterial Agents: The quinolone scaffold is famous for its role in antibiotics. While many commercial antibiotics are quinolones (not necessarily with a 4-carboxylic acid), the underlying principle involves the inhibition of bacterial type II topoisomerases—DNA gyrase and topoisomerase IV.[18] These enzymes are critical for managing DNA supercoiling during replication, and their inhibition leads to double-stranded DNA breaks and bacterial cell death.[18]

-

Antimalarial Agents: The quinoline core is central to some of the oldest and most effective antimalarial drugs, such as quinine and chloroquine. Modern research continues to explore novel quinoline-4-carboxamide derivatives that exhibit potent, multistage activity against Plasmodium falciparum.[20]

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the quinoline-4-carboxylic acid scaffold has yielded crucial insights into the structural requirements for biological activity. This SAR is fundamental to rational drug design.

A pivotal study on DHODH inhibitors identified three critical regions for activity[17]:

-

The C2 Position: Requires bulky, hydrophobic substituents for potent inhibition. This region is believed to interact with a hydrophobic pocket in the enzyme's active site.

-

The C4 Position: Shows a strict requirement for the carboxylic acid group (or its corresponding salt). This acidic moiety is essential, likely forming a key salt bridge or hydrogen bond interaction with residues in the active site.[16][17]

-

The Benzo Portion of the Ring: Appropriate substitutions on this ring can further enhance potency and modulate pharmacokinetic properties.

Table 1: Comparative SAR Data for DHODH and HDAC Inhibition

| Compound Class | Target | Key Structural Features for High Potency | Representative IC₅₀ | Reference |

| Brequinar Analog | DHODH | Bulky, hydrophobic biphenyl group at C2; 4-carboxylic acid is essential. | 0.250 µM | [16] |

| Pyridine Analog | DHODH | Substituted pyridine at C2; 4-carboxylic acid is essential. | 0.0097 µM | [16][21] |

| Compound D28 | HDAC3 | 2-phenyl group; Phenylpiperazine linker; Hydroxamic acid as Zinc-Binding Group. | 24.45 µM | [16] |

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, with the rationale for each step explained to ensure reproducibility and understanding.

Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic Acid via Pfitzinger Reaction